molecular formula C10H8Cl2O B1325122 1-(3-Chlorophenyl)cyclopropane-1-carbonyl chloride CAS No. 501698-47-1

1-(3-Chlorophenyl)cyclopropane-1-carbonyl chloride

Cat. No.: B1325122
CAS No.: 501698-47-1
M. Wt: 215.07 g/mol
InChI Key: MQTIQKKLOBAJEC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Chlorophenyl)cyclopropane-1-carbonyl chloride can be synthesized through the reaction of 3-chlorophenylcyclopropane with thionyl chloride (SOCl2) under reflux conditions . The reaction typically involves the following steps:

  • Dissolving 3-chlorophenylcyclopropane in an inert solvent such as dichloromethane.
  • Adding thionyl chloride dropwise to the solution while maintaining the temperature at around 0°C.
  • Refluxing the mixture for several hours until the reaction is complete.
  • Removing the solvent and excess thionyl chloride under reduced pressure to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade thionyl chloride and specialized equipment to handle the reaction safely and efficiently .

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)cyclopropane-1-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    Carboxylic Acids: Formed by hydrolysis.

Scientific Research Applications

Properties

IUPAC Name

1-(3-chlorophenyl)cyclopropane-1-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2O/c11-8-3-1-2-7(6-8)10(4-5-10)9(12)13/h1-3,6H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQTIQKKLOBAJEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC(=CC=C2)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40640621
Record name 1-(3-Chlorophenyl)cyclopropane-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

501698-47-1
Record name 1-(3-Chlorophenyl)cyclopropane-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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